![molecular formula C21H24N4O2 B5635233 3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5635233.png)
3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone
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Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions. For example, Piperazinyl-1,2-dihydroquinoline carboxylates, which share some structural similarities, were synthesized through reactions involving ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylates and various piperazines. These compounds were characterized using spectral analysis techniques like NMR, IR, and mass spectrometry (Banu et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds with similar structures, such as hexahydropyrido and oxazinones, has been elucidated using NMR spectroscopy, revealing important details about their configuration and conformation (Cahill & Crabb, 1972).
Chemical Reactions and Properties
Chemical reactions involving piperazine and isoquinoline moieties can lead to a variety of derivatives with different properties. For instance, the study of pyrimidine-piperazine-chromene and -quinoline conjugates has shown that these compounds can interact with biological receptors, indicating a broad range of chemical reactivity and potential applications (Parveen et al., 2017).
Physical Properties Analysis
The physical properties of such complex molecules are often studied through crystallization and structural analysis. For example, the crystal structure of a related compound, 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, has been analyzed to understand its molecular conformation and interactions (Ullah & Stoeckli-Evans, 2021).
Future Directions
The future research on this compound would likely involve exploring its potential biological activities and optimizing its synthesis process. Isoquinoline and piperazinone derivatives are a rich source of biologically active compounds, and there is ongoing research into their potential uses in medicinal chemistry .
properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-20(25-10-7-17-5-1-2-6-18(17)15-25)12-19-21(27)23-9-11-24(19)14-16-4-3-8-22-13-16/h1-6,8,13,19H,7,9-12,14-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZOHLRAXQTKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3C(=O)NCCN3CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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